molecular formula C14H13N3O4 B5506685 3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one

3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B5506685
M. Wt: 287.27 g/mol
InChI Key: KKGDLRLPGOIXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one is a chemical compound of significant interest in agricultural chemistry research. This compound is structurally analogous to Pyriftalid (CAS 135186-78-6), a known herbicide used to control grass weeds in rice paddies, such as barnyardgrass and red sprangle top . Its primary research value lies in its mechanism of action; it functions as an inhibitor of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) . This enzyme is critical in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition halts plant growth, making AHAS a key target for herbicide discovery . According to data on its analogue, this class of compounds is typically taken up by plants mainly through the roots and is classified under Herbicide Resistance Class B by the HRAC system or class 2 by the WSSA system . Researchers can utilize this compound to study its efficacy, environmental fate, and behavior in soil systems. Available for Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(4,6-dimethoxypyrimidin-2-yl)amino]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-19-10-7-11(20-2)16-14(15-10)17-12-8-5-3-4-6-9(8)13(18)21-12/h3-7,12H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGDLRLPGOIXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC2C3=CC=CC=C3C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethoxypyrimidine and 2-benzofuran-1(3H)-one.

    Reaction Conditions: The reaction between these two starting materials is facilitated by the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the carbonyl carbon of the benzofuran, forming the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or pyrimidine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one (C₁₂H₉N₃O₂)

Structural Differences :

  • Core: Shares the benzofuranone backbone but substitutes the pyrimidine group with a pyrazine ring.
  • Substituents : Pyrazine lacks methoxy groups, reducing steric bulk and altering electronic properties.

Research Findings :

  • Crystallography: The crystal structure (space group P2₁/c) reveals intermolecular N–H···O hydrogen bonds between the benzofuranone ketone and pyrazine NH, stabilizing the lattice .
  • Reactivity : The pyrazine’s electron-deficient nature may enhance π-stacking interactions compared to the electron-rich pyrimidine in the target compound.

5-{[4-{[(1S)-2-Hydroxy-1-phenylethyl]amino}-5-(1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino}-3,3-dimethyl-2-benzofuran-1(3H)-one (C₂₄H₂₂N₆O₄)

Structural Differences :

  • Core: Benzofuranone with 3,3-dimethyl substitution, increasing hydrophobicity.

Research Implications :

  • The oxadiazole moiety may improve metabolic stability, while the hydroxy-phenylethyl group could facilitate receptor binding via hydrogen bonding .

Noscapine (C₂₂H₂₃NO₇)

Structural Differences :

  • Core: Benzofuranone fused with a tetrahydroisoquinoline system.
  • Substituents : Methoxy and methylenedioxy groups contribute to its antimitotic activity.

Pharmacological Relevance :

Comparative Data Table

Compound Name Molecular Formula Key Substituents Crystallographic Data Biological Activity
3-[(4,6-Dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one C₁₅H₁₃N₃O₅ 4,6-Dimethoxypyrimidine Not reported in evidence Potential kinase inhibition
3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one C₁₂H₉N₃O₂ Pyrazine Space group P2₁/c; N–H···O hydrogen bonds Not reported
5-{[4-{[(1S)-2-Hydroxy-1-phenylethyl]amino}-5-(oxadiazol-2-yl)pyrimidin-2-yl]amino}-3,3-dimethyl-2-benzofuran-1(3H)-one C₂₄H₂₂N₆O₄ 1,3,4-Oxadiazole, hydroxy-phenylethyl Not reported Hypothesized kinase targeting
Noscapine C₂₂H₂₃NO₇ Tetrahydroisoquinoline, methylenedioxy Widely studied Antitussive, antimitotic

Key Research Insights

  • Hydrogen Bonding : The pyrazine derivative’s crystal packing relies on N–H···O interactions , whereas the target compound’s dimethoxypyrimidine group may form C–H···O bonds, as observed in similar systems .
  • Biological Potential: Noscapine’s clinical success underscores the importance of substituent diversity in benzofuranones for drug development .
  • Computational Tools : Structural comparisons leverage software like SHELX and WinGX for crystallographic analysis.

Biological Activity

The compound 3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented by the SMILES notation: COc1cc(OC)nc(n1)NC1OC(=O)c2c1cccc2 . The synthesis typically involves the reaction of 4,6-dimethoxypyrimidine derivatives with benzofuran moieties, leveraging various organic solvents and catalysts to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against human lung cancer cells (HCC827 and NCI-H358), with IC50 values indicating effective growth inhibition .

Antimicrobial Properties

The compound also exhibits antimicrobial activity . Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development in treating bacterial infections. The mechanism appears to involve interference with bacterial DNA synthesis and cell wall integrity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduces cell viability in cancer cell lines compared to control groups. For example, in a study involving lung cancer cells, treatment with the compound resulted in a reduction of cell viability by over 70% at higher concentrations .
  • Animal Models : In vivo studies using mouse models showed that administration of the compound led to tumor size reduction and improved survival rates compared to untreated controls. This suggests potential for therapeutic use in oncology .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis, thereby disrupting cellular replication processes.
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through activation of caspase pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntitumor Activity (IC50 μM)Antimicrobial ActivityMechanism of Action
This compoundHCC827: 6.26 ± 0.33Effective against S.aureusEnzyme inhibition & apoptosis induction
Similar Benzofuran DerivativeHCC827: 8.00 ± 0.50ModeratePrimarily through DNA interaction
Pyrazole DerivativeHCC827: 7.00 ± 0.40High against E.coliCell wall disruption

Q & A

Q. How can computational models enhance the prediction of metabolic pathways for this compound?

  • Methodological Answer:
  • In silico metabolism : Use software like Schrödinger’s MetaSite to predict Phase I/II metabolites (e.g., CYP450 oxidation, glucuronidation).
  • Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS quantification of metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.